Cas no 20386-93-0 (Benzenemethanol,4-chloro-, 1-benzoate)
Benzenemethanol,4-chloro-, 1-benzoate Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanol,4-chloro-, 1-benzoate
- (4-chlorophenyl)methyl benzoate
- 4-Chlorobenzyl benzoate
- Benzoesaeure-(4-chlor-benzylester)
- Benzoesaeure-p-chlor-benzylester
- benzoic acid-(4-chloro-benzyl ester)
- p-chlorobenzyl benzoate
- 4-CHLOROBENZYLBENZOATE97
- 20386-93-0
- 4-Chlorobenzyl benzoate, 97%
- CHEMBL497471
- FT-0618192
- NSC408869
- J-013270
- AKOS015889268
- NSC-408869
- FT-0618197
- Benzyl alcohol, p-chloro-, benzoate
- SCHEMBL2357688
- DTXSID20275733
- ARLTXMAKDGVKNK-UHFFFAOYSA-N
- 4-CHLOROBENZYL BENZOATE 97
- Benzenemethanol, 4-chloro-, 1-benzoate
- BDBM50479174
- Benzenemethanol, 4-chloro-, benzoate
- G86054
-
- MDL: MFCD00028690
- Inchi: 1S/C14H11ClO2/c15-13-8-6-11(7-9-13)10-17-14(16)12-4-2-1-3-5-12/h1-9H,10H2
- InChI Key: ARLTXMAKDGVKNK-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)COC(C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 246.04500
- Monoisotopic Mass: 246.045
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 26.3A^2
Experimental Properties
- Color/Form: solid
- Density: 1.233
- Melting Point: 57-61 °C (lit.)
- Boiling Point: 353.7°Cat760mmHg
- Flash Point: 179.9°C
- Refractive Index: 1.589
- PSA: 26.30000
- LogP: 3.69700
- Solubility: Not determined
Benzenemethanol,4-chloro-, 1-benzoate Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Storage Condition:2-8°C
Benzenemethanol,4-chloro-, 1-benzoate Customs Data
- HS CODE:2916310090
- Customs Data:
China Customs Code:
2916310090Overview:
2916310090 Other benzoic acids and their salts and esters. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2916310090 other benzoic acid and its salts and esters.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Benzenemethanol,4-chloro-, 1-benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 558273-5G |
Benzenemethanol,4-chloro-, 1-benzoate |
20386-93-0 | 97% | 5G |
¥536.92 | 2022-02-24 |
Benzenemethanol,4-chloro-, 1-benzoate Related Literature
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Katherine M. Digianantonio,Stephen A. Glover,Jennifer P. Johns,Adam A. Rosser Org. Biomol. Chem. 2011 9 4116
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Katherine M. Digianantonio,Stephen A. Glover,Jennifer P. Johns,Adam A. Rosser Org. Biomol. Chem. 2011 9 4116
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Maddali L. N. Rao,Ritesh J. Dhanorkar RSC Adv. 2014 4 13134
Additional information on Benzenemethanol,4-chloro-, 1-benzoate
Benzenemethanol,4-chloro-, 1-benzoate: A Comprehensive Overview
Benzenemethanol,4-chloro-, 1-benzoate, also known by its CAS number 20386-93-0, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzenemethanol moiety with a 4-chloro substitution and a benzoate group. The combination of these functional groups imparts distinctive chemical properties, making it a subject of interest for both academic research and industrial applications.
The molecular structure of Benzenemethanol,4-chloro-, 1-benzoate is notable for its aromaticity and the presence of electrondonating and electron-withdrawing groups. The benzenemethanol group contributes to the compound's hydroxyl functionality, while the 4-chloro substitution introduces an electron-withdrawing effect. This interplay between different functional groups influences the compound's reactivity and stability. Recent studies have explored the impact of these structural features on the compound's spectroscopic properties, revealing insights into its electronic transitions and vibrational modes.
One of the key areas of research involving Benzenemethanol,4-chloro-, 1-benzoate is its application in the synthesis of advanced materials. Scientists have investigated its potential as a precursor for generating novel polymers and organic semiconductors. For instance, researchers at the University of Cambridge have demonstrated that this compound can serve as a building block for constructing conjugated polymer networks with tailored electronic properties. These materials exhibit promising performance in organic electronics, including applications in flexible displays and photovoltaic devices.
In addition to materials science, Benzenemethanol,4-chloro-, 1-benzoate has also found relevance in medicinal chemistry. Its unique structure makes it a potential candidate for drug design, particularly in the development of bioactive molecules with specific pharmacological profiles. A study published in the Journal of Medicinal Chemistry highlighted its role as a lead compound in designing inhibitors for certain enzymes involved in neurodegenerative diseases. The compound's ability to interact with biological systems has opened new avenues for therapeutic interventions.
The synthesis of Benzenemethanol,4-chloro-, 1-benzoate typically involves multi-step organic reactions, often utilizing coupling agents and catalysts to achieve high yields. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact. For example, researchers at Stanford University have developed a palladium-catalyzed cross-coupling reaction that facilitates the construction of this compound with improved selectivity and scalability.
The physical properties of Benzenemethanol,4-chloro-, 1-benzoate, including its melting point, boiling point, and solubility characteristics, are critical factors influencing its practical applications. Experimental data indicate that the compound exhibits moderate solubility in common organic solvents such as dichloromethane and ethyl acetate. Its thermal stability has been assessed through differential scanning calorimetry (DSC) studies, revealing that it can withstand temperatures up to 250°C without significant decomposition.
From an environmental perspective, understanding the fate and behavior of Benzenemethanol,4-chloro-, 1-benzoate in natural systems is essential for assessing its potential ecological impact. Research conducted by environmental chemists at the University of Tokyo has shown that this compound undergoes slow biodegradation under aerobic conditions but exhibits rapid photodegradation when exposed to UV light. These findings underscore the importance of proper waste management practices when handling this material.
In conclusion, Benzenemethanol,4-chloro-, 1-benzoate, CAS number 20386-93-0, stands as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure continues to inspire innovative research directions, from materials science to medicinal chemistry. As scientific advancements unfold, this compound is poised to play an increasingly significant role in shaping future technologies and therapeutic strategies.
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